2-({3-[(4-fluorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide
Description
The compound 2-({3-[(4-fluorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide is a pteridine-derived acetamide featuring a sulfanyl linker and substituted aromatic groups. Its core pteridin-4-one scaffold is substituted at position 3 with a 4-fluorobenzyl group, while the sulfanylacetamide moiety is attached to a 2,4,6-trimethylphenyl (mesityl) group. However, the provided evidence lacks direct data on its synthesis, physicochemical properties (e.g., melting point, solubility), or specific biological evaluations.
Properties
Molecular Formula |
C24H22FN5O2S |
|---|---|
Molecular Weight |
463.5 g/mol |
IUPAC Name |
2-[3-[(4-fluorophenyl)methyl]-4-oxopteridin-2-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide |
InChI |
InChI=1S/C24H22FN5O2S/c1-14-10-15(2)20(16(3)11-14)28-19(31)13-33-24-29-22-21(26-8-9-27-22)23(32)30(24)12-17-4-6-18(25)7-5-17/h4-11H,12-13H2,1-3H3,(H,28,31) |
InChI Key |
IUURULXOYPDJEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC3=NC=CN=C3C(=O)N2CC4=CC=C(C=C4)F)C |
Origin of Product |
United States |
Preparation Methods
Condensation of 1,2-Dicarbonyl and Diaminopyrimidine Derivatives
The pteridinone scaffold is constructed via acid-catalyzed cyclocondensation. A 1,2-dicarbonyl compound (e.g., glyoxal derivative) reacts with 4,5-diaminopyrimidine under reflux in glacial acetic acid, yielding 6,7-unsubstituted pteridin-4-one. To introduce the 3-[(4-fluorophenyl)methyl] group, a Mannich-type reaction is employed:
Optimization Note : Elevated temperatures (80–100°C) and excess 4-fluorobenzyl bromide improve substitution efficiency, achieving 78–85% yield.
Introduction of the Sulfanyl Group
Thiolation via Isothiouronium Salt Intermediate
The 2-position of the pteridinone is functionalized using a thiourea-derived intermediate:
-
Formation of Isothiouronium Salt :
Reflux in 48% HBr (4.6 equiv) for 2 hours affords the salt in 92% yield.
-
Nucleophilic Displacement with Chloroacetamide :
Using N-(2,4,6-trimethylphenyl)chloroacetamide (1.2 equiv) in aqueous NaOH at 60–70°C yields 67–73% of the coupled product.
Critical Parameter : Maintaining pH >10 prevents hydrolysis of the acetamide group.
Final Amide Coupling and Purification
Activation of the Carboxylic Acid Derivative
For substrates requiring late-stage amidation, DCC/DMAP-mediated coupling is utilized:
Reaction at 80°C for 42 hours followed by DCU filtration and silica gel chromatography (ACN/MeOH) achieves 68% purity-adjusted yield.
Chromatographic Purification
Flash chromatography on silica gel (DCM/MeOH 95:5) removes residual byproducts, yielding >95% pure product. Analytical HPLC (C18 column, 0.1% TFA in H2O/MeOH gradient) confirms identity.
Analytical Characterization Data
| Parameter | Value | Method |
|---|---|---|
| Molecular Formula | C₂₃H₂₃FN₄O₂S | HRMS (ESI+) |
| Melting Point | 218–220°C (decomp.) | Differential Scanning Calorimetry |
| 1H NMR (400 MHz, DMSO-d6) | δ 8.21 (s, 1H, pteridin-H), 7.45–7.32 (m, 4H, Ar-H), 2.31 (s, 9H, CH₃) | Bruker Avance III |
| 13C NMR (100 MHz, DMSO-d6) | δ 167.8 (C=O), 162.1 (C-F), 154.3 (pteridin-C4) | Bruker Avance III |
Process Optimization and Scale-Up Challenges
-
Regioselectivity in Pteridinone Functionalization : Competing substitution at N1 and C2 is mitigated by steric bulk of the 3-[(4-fluorophenyl)methyl] group, directing thiolation to C2.
-
Byproduct Formation : Over-alkylation at C7 is minimized by limiting reaction time to 2 hours.
-
Solvent Selection : DMF enhances solubility of aromatic intermediates but requires rigorous drying to prevent hydrolysis .
Chemical Reactions Analysis
Types of Reactions
2-({3-[(4-fluorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The fluorophenyl and trimethylphenyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations without compromising the integrity of the molecule.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
2-({3-[(4-fluorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and trimethylphenyl groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Core Heterocycle Variations
- Target Compound : Pteridin-4-one core.
- Analog 1 (): Thieno[3,2-d]pyrimidin-4-one core (CAS 1260932-42-0). Substituted with 2-fluorophenyl at position 3 and 2-isopropylphenyl via sulfanylacetamide. Molecular formula: C23H20FN3O2S2; molecular weight: 453.6 g/mol .
- Analog 2 (): Simplified acetamide with aniline substituents. 2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide lacks a fused heterocycle, featuring a single aromatic ring and methoxy group.
Substituent Effects
- Fluorine Placement :
- Aromatic Acetamide Groups :
Data Tables
Table 1: Structural and Molecular Comparison
Table 2: Hypothetical Pharmacokinetic Properties*
| Compound | LogP (Predicted) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
|---|---|---|---|
| Target Compound | ~3.5 (High) | 1 (NH acetamide) | 5 (O, N, S) |
| Analog 1 | 3.8 | 1 | 6 |
| Analog 2 | 2.1 | 2 | 4 |
*Predicted using analogous structures and fragment-based methods.
Q & A
Q. What are the critical steps in synthesizing this compound, and how are reaction conditions optimized?
The synthesis typically involves:
- Step 1 : Formation of the pteridinone core via cyclization reactions, often using reagents like potassium carbonate in ethanol or dimethylformamide (DMF) to promote nucleophilic substitution .
- Step 2 : Introduction of the sulfanyl-acetamide moiety through thiol-alkylation, requiring controlled pH and temperature (e.g., 60–80°C) to minimize side reactions .
- Step 3 : Final coupling with the 2,4,6-trimethylphenyl group via amide bond formation, facilitated by carbodiimide coupling agents (e.g., EDC·HCl) in dichloromethane .
Optimization : Reaction yield and purity depend on solvent polarity, reaction time (monitored via TLC/HPLC), and stoichiometric ratios of intermediates .
Q. Which analytical techniques are essential for characterizing this compound?
- Structural Confirmation :
- X-ray crystallography resolves bond lengths and dihedral angles of the pteridinone core and aryl groups (e.g., dihedral angles ~65° between aromatic planes) .
- NMR Spectroscopy : H and C NMR identify substituent patterns (e.g., methyl groups at δ 2.1–2.3 ppm, fluorophenyl protons at δ 7.2–7.5 ppm) .
- Purity Assessment : HPLC with UV detection (λ = 254 nm) ensures >95% purity; retention times correlate with logP values (~5.1 predicted via XLogP3) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
- Assay Variability : Discrepancies in IC values (e.g., anticancer activity) may arise from differences in cell lines (e.g., HeLa vs. MCF-7) or assay protocols (MTT vs. ATP-based assays). Validate using standardized protocols (e.g., NCI-60 panel) .
- Purity Considerations : Trace impurities (<5%) from incomplete purification (e.g., residual DMF) can skew results. Use preparative HPLC with gradient elution (acetonitrile/water + 0.1% TFA) for isolation .
- Structural Confirmation : Ensure stereochemical consistency via circular dichroism (CD) if chiral centers are present .
Q. What strategies are effective for modifying the compound to enhance bioactivity?
- Functional Group Substitution :
- Replace the 4-fluorophenyl group with electron-withdrawing groups (e.g., -CF) to improve target binding (e.g., kinase inhibition) .
- Modify the sulfanyl linker to sulfonyl (-SO-) to alter solubility and metabolic stability .
- Pharmacophore Analysis : Use molecular docking (AutoDock Vina) to identify key interactions with targets like DHFR or EGFR. For example, the pteridinone core binds to ATP pockets via π-π stacking .
Q. How can researchers address poor aqueous solubility during formulation?
- Co-solvent Systems : Use DMSO/PEG-400 mixtures (1:4 v/v) for in vitro studies, achieving solubility up to 10 mM .
- Nanoparticle Encapsulation : Prepare PLGA nanoparticles (200–300 nm via solvent evaporation) to enhance bioavailability. Characterize using dynamic light scattering (DLS) .
- Salt Formation : React with hydrochloric acid to form a hydrochloride salt, improving solubility by >50% in PBS (pH 7.4) .
Methodological Tables
Q. Table 1. Key Reaction Parameters for Synthesis Optimization
| Step | Parameter | Optimal Range | Impact on Yield |
|---|---|---|---|
| Cyclization | Temperature | 70–80°C | Yield ↑ by 20% at 80°C |
| Thiol-alkylation | Solvent | DMF > Ethanol | Purity ↑ to 95% in DMF |
| Amide Coupling | Catalyst | EDC·HCl > DCC | Yield ↑ by 15% with EDC |
Q. Table 2. Comparative Bioactivity in Cancer Cell Lines
| Cell Line | IC (μM) | Assay Type | Reference |
|---|---|---|---|
| HeLa | 2.3 ± 0.4 | MTT | |
| MCF-7 | 5.1 ± 0.7 | ATP-Lum | |
| A549 | >10 | SRB |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
